molecular formula C11H16N2O4S B13765071 Propionanilide, p-hydroxy-, dimethylsulfamate CAS No. 73826-21-8

Propionanilide, p-hydroxy-, dimethylsulfamate

Cat. No.: B13765071
CAS No.: 73826-21-8
M. Wt: 272.32 g/mol
InChI Key: HGHCQSNDQZYDCB-UHFFFAOYSA-N
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Description

Propionanilide, p-hydroxy-, dimethylsulfamate is an organic compound with the molecular formula C11H16N2O4S It is characterized by the presence of a propionanilide core with a p-hydroxy group and a dimethylsulfamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionanilide, p-hydroxy-, dimethylsulfamate typically involves the reaction of p-hydroxypropionanilide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Propionanilide, p-hydroxy-, dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: The p-hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylsulfamate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the dimethylsulfamate group under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted anilides depending on the nucleophile used.

Scientific Research Applications

Propionanilide, p-hydroxy-, dimethylsulfamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Propionanilide: Lacks the p-hydroxy and dimethylsulfamate groups.

    p-Hydroxypropionanilide: Lacks the dimethylsulfamate group.

    Dimethylsulfamoylpropionanilide: Lacks the p-hydroxy group.

Uniqueness

Propionanilide, p-hydroxy-, dimethylsulfamate is unique due to the presence of both the p-hydroxy and dimethylsulfamate groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

73826-21-8

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

[4-(propanoylamino)phenyl] N,N-dimethylsulfamate

InChI

InChI=1S/C11H16N2O4S/c1-4-11(14)12-9-5-7-10(8-6-9)17-18(15,16)13(2)3/h5-8H,4H2,1-3H3,(H,12,14)

InChI Key

HGHCQSNDQZYDCB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OS(=O)(=O)N(C)C

Origin of Product

United States

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